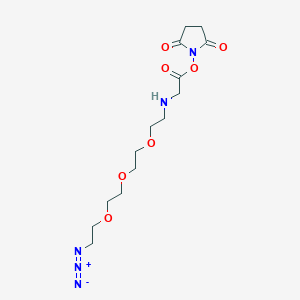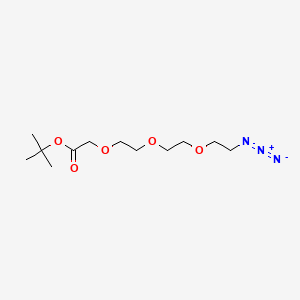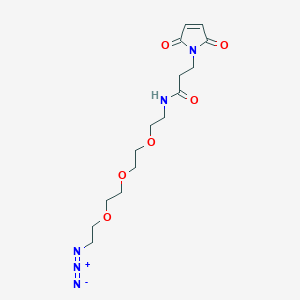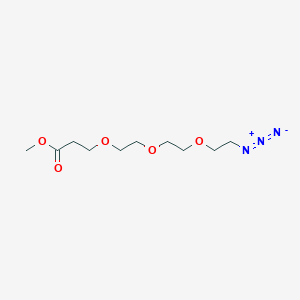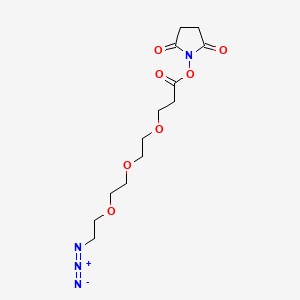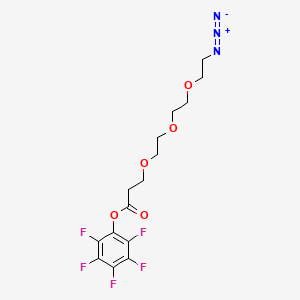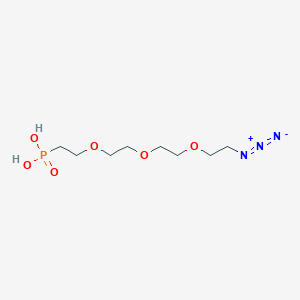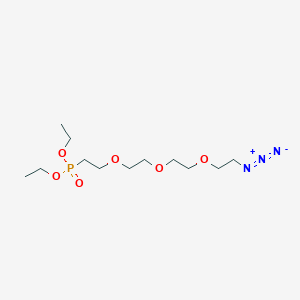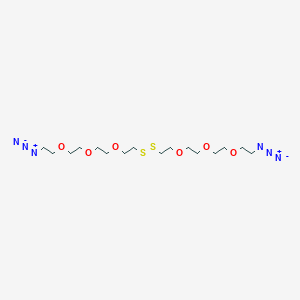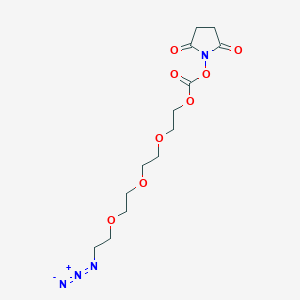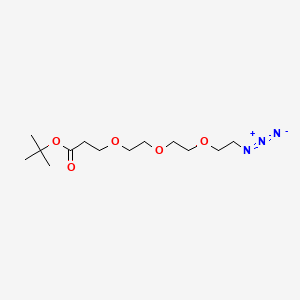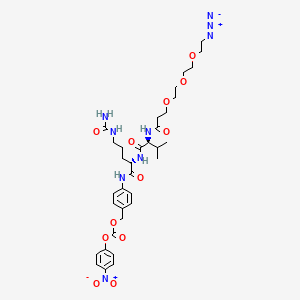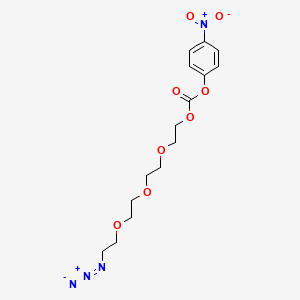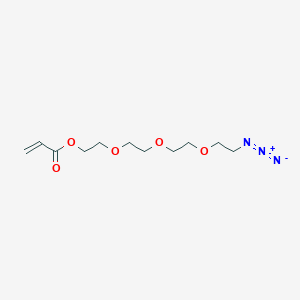
BAK2-66
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BAK2-66 is a selective dopamine D3 receptor antagonist.
Applications De Recherche Scientifique
Regulation of Endoplasmic Reticulum Calcium and Apoptosis
BAK2-66 plays a critical role in apoptosis by influencing mitochondrial dysfunction and calcium regulation in the endoplasmic reticulum (ER). Mouse embryonic fibroblasts deficient in BAX and BAK exhibited reduced ER calcium concentrations, affecting mitochondrial calcium uptake after ER calcium release. The presence of mitochondrial BAX or BAK is crucial for apoptosis in response to various stimuli, highlighting their dual role in ER and mitochondria as a gateway for selected apoptotic signals (Scorrano et al., 2003).
Impact on Eye Health and Treatment Safety
The compound BAK (Benzalkonium Chloride), closely related to BAK2-66, is extensively used as a preservative in eye drops. However, studies have raised concerns about its safety, demonstrating its ability to penetrate the eyes, even in healthy conditions. BAK presence was detected not only on the ocular surface but also in deeper structures crucial to eye health. The compound's presence was associated with increased inflammatory cell infiltration and Müller glial cell activation, indicating its potential toxic effects (Brignole-Baudouin et al., 2012).
Mitochondrial Dysfunction and Ocular Toxicity
BAK has been linked to mitochondrial dysfunction and is believed to be the underlying cause of its ocular toxicity. Studies have shown that BAK inhibits mitochondrial ATP and oxygen consumption by targeting mitochondrial complex I. At pharmacological concentrations, BAK significantly inhibits mitochondrial function and induces apoptosis in human-derived trabecular meshwork cells. This suggests the importance of prescribing BAK-containing eye drops with caution, especially for patients with mitochondrial deficiency (Datta et al., 2017).
Role in Neuronal Excitability and Cell Death
BAK, a pro-apoptotic BCL-2 family protein, has shown to have a versatile role in neuronal injury models. Its function, whether pro-death or anti-death, varies based on the type of neuron, the specific death stimulus, and the stage of postnatal development. BAK not only influences cell death but also alters neuronal excitability, suggesting its potential role in regulating synaptic activity (Fannjiang et al., 2003).
Modulation of Preservative Toxicity
Research has shown that high molecular weight hyaluronan (HA) can significantly decrease apoptosis and oxidative stress induced by BAK. This suggests that HA, particularly of higher molecular weights, might serve as an effective protective agent against BAK-induced toxicity, emphasizing the importance of its inclusion in pharmaceutical products containing BAK (Pauloin et al., 2008).
Propriétés
Numéro CAS |
1301178-83-5 |
|---|---|
Nom du produit |
BAK2-66 |
Formule moléculaire |
C23H24Cl2FN3O2 |
Poids moléculaire |
464.36 |
Nom IUPAC |
N-[4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]-3-fluorobutyl]-2-benzofurancarboxamide |
InChI |
InChI=1S/C23H24Cl2FN3O2/c24-18-5-3-6-19(22(18)25)29-12-10-28(11-13-29)15-17(26)8-9-27-23(30)21-14-16-4-1-2-7-20(16)31-21/h1-7,14,17H,8-13,15H2,(H,27,30) |
Clé InChI |
LRBUVURCWWAQQT-UHFFFAOYSA-N |
SMILES |
O=C(C1=CC2=CC=CC=C2O1)NCCC(F)CN3CCN(C4=CC=CC(Cl)=C4Cl)CC3 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
BAK2-66; BAK2 66; BAK266; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



